molecular formula C8H9ClN4 B1416849 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride CAS No. 1087712-11-5

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

Cat. No.: B1416849
CAS No.: 1087712-11-5
M. Wt: 196.64 g/mol
InChI Key: FPDVWZUXTJFFMQ-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-yl)aniline hydrochloride (CAS 1087712-11-5) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science, serving as a valuable building block for scientific research. This compound, with the molecular formula C 8 H 9 ClN 4 and a molecular weight of 196.64 g/mol, features an aniline group substituted at the para position with a 1,2,3-triazole ring . The triazole moiety is known for its ability to engage in hydrogen bonding and π-stacking interactions, facilitating binding to various enzymes and receptors . In research, this compound exhibits a diverse range of biological activities. Studies indicate promising antimicrobial properties , with derivatives showing significant inhibition against microbial strains such as Candida albicans , Staphylococcus aureus , and Escherichia coli . Its anticancer potential has also been explored, with related triazole derivatives demonstrating cytotoxic effects against various human cancer cell lines, including A549 (lung cancer) and T47D (breast cancer) . Beyond biomedical applications, its unique chemical structure makes it a suitable intermediate for developing advanced materials, such as polymers with enhanced thermal stability and mechanical properties . The compound is also a versatile precursor in organic and coordination chemistry, where it can act as a ligand to form metal complexes with catalytic applications . This product is offered with a purity of 95% or higher and is supplied as a solid that should be stored in a cool, dry place, with some sources recommending storage at 4°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling information. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

4-(triazol-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-7-1-3-8(4-2-7)12-10-5-6-11-12;/h1-6H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDVWZUXTJFFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655378
Record name 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087712-11-5
Record name 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Click Chemistry Approach

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for synthesizing triazole compounds. This approach involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. For the synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, aniline derivatives can be modified to include an azide or alkyne group, which then reacts with a complementary triazole precursor.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another efficient method for preparing triazole compounds. This technique involves using microwave irradiation to accelerate chemical reactions, often in combination with catalysts like copper(I) salts. The reaction mixture typically includes an alkyne, an azide, and a catalyst in a suitable solvent, heated under microwave conditions to facilitate the cycloaddition reaction.

Other Synthetic Approaches

Other methods for synthesizing triazole compounds include the use of iodine or other metal-free catalysts, which can offer advantages in terms of cost and environmental impact. These methods often involve the conversion of hydrazones or other nitrogen-containing precursors into triazoles through oxidative cyclization reactions.

Reaction Conditions and Reagents

The synthesis of this compound requires careful selection of reaction conditions and reagents to optimize yield and purity. Common reagents include:

  • Copper(I) salts as catalysts for click chemistry reactions.
  • Azides and alkynes as reactants for forming the triazole ring.
  • Solvents such as water, ethanol, or tetrahydrofuran (THF), depending on the specific reaction conditions.
  • Base like triethylamine or sodium hydroxide to facilitate the reaction.

Analysis of Reaction Yields and Purity

The efficiency of the synthesis can be evaluated by analyzing the yield and purity of the final product. Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly used for this purpose.

Data Tables

Chemical Properties of this compound

Property Value
CAS No. 1087712-11-5
Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
IUPAC Name 4-(triazol-2-yl)aniline;hydrochloride
Standard InChI InChI=1S/C8H8N4.ClH/c9-7-1-3-8(4-2-7)12-10-5-6-11-12;/h1-6H,9H2;1H
Standard InChIKey FPDVWZUXTJFFMQ-UHFFFAOYSA-N

Synthesis Conditions

Method Conditions Yield
Click Chemistry Cu(I) catalyst, azide and alkyne reactants, THF/H2O solvent Moderate to High
Microwave-Assisted Microwave irradiation, Cu(I) catalyst, THF/H2O solvent High
Metal-Free Iodine catalyst, ethanol solvent Variable

Chemical Reactions Analysis

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride exhibits significant antimicrobial properties. It has been tested against various microbial strains with promising results:

MicroorganismActivity Level
Candida albicansModerate inhibition
Staphylococcus aureusSignificant inhibition
Escherichia coliNotable activity

In one study, derivatives of this compound showed effective inhibition against Candida species both in vitro and in vivo, highlighting its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various derivatives have demonstrated cytotoxic effects against different cancer cell lines:

CompoundCell LineIC50 (µM)
Triazole AA549 (lung cancer)5.0
Triazole BT47D (breast cancer)4.5
Triazole CSNB-19 (glioblastoma)3.0

These findings suggest that triazole-containing compounds may have enhanced cytotoxicity compared to their non-triazole counterparts .

Material Science

The unique chemical structure of this compound makes it suitable for developing advanced materials with specific electronic and optical properties. Its application in the synthesis of polymers and coatings has been investigated due to its stability and reactivity.

Case Study: Polymer Development

In a recent study, researchers utilized this compound as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of the triazole moiety improved the polymer's resistance to degradation under extreme conditions .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

Synthetic Routes

The synthesis typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, which forms the triazole ring efficiently under mild conditions. This method is particularly advantageous for large-scale production due to its high yield and purity.

Applications in Coordination Chemistry

This compound is also used as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit unique catalytic properties. These complexes have been studied for their potential applications in catalysis and materials science .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features
4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride 1087712-11-5 C₈H₈N₄·HCl 196.64 Hydrochloride salt; para-substituted triazole-aniline
4-(2H-1,2,3-triazol-2-yl)aniline (free base) 52708-34-6 C₈H₈N₄ 160.18 Lacks HCl; reduced polarity
3-(2H-1,2,3-Triazol-2-yl)aniline 589-21-9 C₈H₈N₄ 160.18 Meta-substituted triazole; positional isomer
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride 61033-71-4 C₉H₁₁N₃·HCl 197.66 Dihydroimidazole ring; enhanced basicity
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride N/A C₈H₇FN₄·2HCl 249.09 Fluoro substituent; 1,2,3-triazole at position 5; dihydrochloride salt
4-(2H-1,2,3-Triazol-2-yl)benzaldehyde 179056-04-3 C₉H₇N₃O 173.17 Aldehyde group; reactive for condensation reactions
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid 956317-36-5 C₁₀H₉N₃O₂ 203.20 Carboxylic acid group; increased hydrophilicity

Key Differences and Implications

Substitution Pattern: The meta-substituted 3-(2H-1,2,3-triazol-2-yl)aniline (similarity score 0.78 ) differs in regiochemistry, which can alter electronic properties and binding affinity in pharmaceutical applications.

Heterocycle Variations :

  • Replacement of the triazole with a dihydroimidazole (CAS 61033-71-4) increases ring saturation, reducing aromaticity but improving hydrogen-bonding capacity .
  • 1,2,4-Triazole isomers (e.g., 2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)aniline, CAS 579474-48-9) exhibit distinct electronic profiles due to nitrogen atom positioning .

Functional Group Modifications :

  • The benzaldehyde derivative (CAS 179056-04-3) serves as a precursor for Schiff base synthesis, while the benzoic acid analog (CAS 956317-36-5) offers carboxylate functionality for salt formation or conjugation .

Salt Forms :

  • Hydrochloride salts (e.g., target compound) enhance aqueous solubility compared to free bases, critical for bioavailability in drug formulations. Dihydrochloride salts (e.g., ) further increase solubility but may require adjusted stoichiometry in reactions .

Biological Activity

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to engage in various non-covalent interactions with biological macromolecules. This structural characteristic underpins its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Target Interactions

The triazole moiety in 4-(2H-1,2,3-triazol-2-yl)aniline facilitates binding to various enzymes and receptors. This interaction can lead to the inhibition of specific biochemical pathways critical for disease progression. The following are key mechanisms identified in the literature:

  • Enzyme Inhibition : The compound can inhibit enzymes by occupying their active sites, thereby blocking substrate access and catalytic activity.
  • Protein Interactions : It engages in hydrogen bonding and π-stacking with proteins, influencing their functions and stability.
  • Modulation of Signaling Pathways : The compound has been shown to affect pathways related to cell signaling and metabolism, potentially altering gene expression patterns.

Antimicrobial Activity

Research indicates that 4-(2H-1,2,3-triazol-2-yl)aniline exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Candida albicans32 μg/mL

These findings suggest its potential as a therapeutic agent for infections caused by resistant strains .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Notably:

  • Cell Lines Tested : Various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) have shown sensitivity to treatment with this compound.
  • Mechanism : Apoptosis induction is linked to the activation of caspases and changes in mitochondrial membrane potential .

Pharmacokinetics

The pharmacokinetic profile of 4-(2H-1,2,3-triazol-2-yl)aniline suggests favorable absorption and distribution characteristics. Its stability against metabolic degradation enhances its potential as a drug candidate. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityHigh
Half-lifeModerate
Metabolic StabilityResistant to rapid metabolism

These characteristics make it a suitable candidate for further development in drug formulation .

Case Studies

Several studies have highlighted the efficacy of 4-(2H-1,2,3-triazol-2-yl)aniline in preclinical models:

  • Antimicrobial Efficacy : In a study evaluating its antimicrobial properties against Escherichia coli, the compound demonstrated significant bacterial inhibition comparable to standard antibiotics .
  • Cancer Research : A recent investigation into its anticancer effects revealed that treatment with this triazole derivative led to a reduction in tumor size in xenograft models of breast cancer .

Q & A

Q. What are the common synthetic routes for 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for triazole formation. For example, an alkyne-functionalized aniline derivative can react with an azide under catalytic Cu(I) conditions. Post-reduction or acid treatment yields the hydrochloride salt. Key parameters include:

  • Catalyst : CuI or CuSO₄ with sodium ascorbate .
  • Solvent : Ethanol or DMF under reflux .
  • Purification : Column chromatography or recrystallization. Example protocol:
ReagentEquivalentsConditionsYield
Azide1.180°C, 12h75%
Alkyne1.0CuI, DMF82%

Optimization involves adjusting stoichiometry, catalyst loading, and temperature to mitigate side reactions like oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : For unambiguous structural confirmation. Use SHELXL for refinement, especially for handling hydrogen bonding and disorder .
  • NMR spectroscopy : ¹H/¹³C NMR to verify triazole proton (δ 7.8–8.2 ppm) and aniline NH₂ signals (δ 5.5–6.0 ppm, broad) .
  • Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺.
  • Elemental analysis : Validate purity and HCl salt stoichiometry .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

SHELXL’s advanced features address common issues:

  • Twinning : Use TWIN and BASF commands to model twin domains .
  • Disordered moieties : Apply PART and SUMP constraints for partial occupancy .
  • Hydrogen bonding : HTAB generates hydrogen-bond tables for validation . Example refinement table:
ParameterValue
R10.042
wR20.112
Twin fraction0.32

Cross-validation with PLATON or Olex2 is recommended .

Q. What strategies elucidate the electronic effects of the triazole ring on the compound’s reactivity?

  • Spectroscopic studies : UV-Vis titration to assess π-π* transitions influenced by substituents .
  • Computational modeling : DFT calculations (e.g., Gaussian) to map frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Kinetic assays : Monitor reaction rates under varying pH to probe protonation states of the triazole and aniline groups .

Q. How can synthetic yields be improved when scaling up the reaction?

  • Continuous flow chemistry : Enhances mixing and heat transfer for CuAAC, reducing side products .
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 min vs. 12h) .
  • In situ azide generation : Avoids handling unstable azides .

Data Contradiction Analysis

Q. Conflicting reports on triazole ring stability under acidic conditions—how to reconcile?

  • Controlled degradation studies : Expose the compound to HCl (1M–6M) and monitor via HPLC. Triazole rings are generally stable below 100°C but may decompose under prolonged heating .
  • pH-dependent NMR : Track protonation shifts to identify degradation thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride
Reactant of Route 2
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4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.